MK-3168 (12C)

FAAH PET imaging Binding affinity

MK-3168 (12C) is a validated FAAH PET tracer with sub-nanomolar Kd (0.8 nM) and species-specific potency. Its reversible binding and high brain uptake enable precise target occupancy quantification. Procure this reference standard for neuroimaging and drug discovery. For R&D use only.

Molecular Formula C21H21ClN4OS
Molecular Weight 412.9 g/mol
CAS No. 1242441-26-4
Cat. No. B1439945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3168 (12C)
CAS1242441-26-4
Molecular FormulaC21H21ClN4OS
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1SC2=NC=C(C=C2)Cl)C3=CC=C(C=C3)C4CC4C(=O)N(C)C
InChIInChI=1S/C21H21ClN4OS/c1-25(2)20(27)17-10-16(17)13-4-6-14(7-5-13)19-21(26(3)12-24-19)28-18-9-8-15(22)11-23-18/h4-9,11-12,16-17H,10H2,1-3H3/t16-,17+/m1/s1
InChIKeyWRBFPGYDKJBYBI-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1242441-26-4 (MK-3168): A Structurally Defined Imidazole-Based FAAH Inhibitor and PET Tracer


CAS 1242441-26-4, also known as MK-3168, is a synthetic small molecule belonging to the imidazole class of fatty acid amide hydrolase (FAAH) inhibitors. It is specifically developed as a positron emission tomography (PET) tracer for imaging brain FAAH [1]. The compound demonstrates sub-nanomolar binding affinity (Kd = 0.8 nM in human cortex) and potent, reversible FAAH inhibition across multiple species (IC50 values of 1.0 nM for human, 5.5 nM for rhesus, and 1.7 nM for rat) [1]. Its favorable physicochemical properties, including a moderate log D of 3.3 and excellent brain uptake, enable its use as a radioligand ([11C]MK-3168) for in vivo target engagement studies [1].

Why CAS 1242441-26-4 Cannot Be Replaced by Other FAAH Inhibitors or PET Tracers


Although numerous FAAH inhibitors exist (e.g., URB597, PF-04457845, JNJ-42165279), direct substitution for CAS 1242441-26-4 (MK-3168) is scientifically unsound due to critical differences in mechanism, binding kinetics, species selectivity, and suitability for PET imaging. MK-3168 is a reversible, non-covalent inhibitor with a sub-nanomolar Kd, whereas many alternatives are irreversible covalent inhibitors [1]. Furthermore, its unique imidazole scaffold and optimized lipophilicity profile confer superior brain uptake and a high specific-to-nonspecific binding ratio in PET studies, a property not shared by other FAAH-targeting ligands [1][2]. These distinctions directly impact experimental design, data interpretation, and procurement decisions in neuroimaging and drug discovery programs.

Quantitative Differentiation of CAS 1242441-26-4: Evidence-Based Comparison with Key Analogs


Superior Binding Affinity (Kd) Compared to Other Reversible FAAH Inhibitors

MK-3168 exhibits a Kd of 0.8 nM in human cortex homogenate binding assays, which is markedly lower (i.e., higher affinity) than that of the reversible FAAH inhibitor JNJ-42165279, which has a reported Ki of 4.6 nM in a similar assay system [1][2]. This indicates MK-3168 has approximately 5.8-fold higher binding affinity for human FAAH.

FAAH PET imaging Binding affinity Neuroimaging

Enhanced Brain Uptake and Specific Binding Signal in Non-Human Primates

In rhesus monkey PET studies, [11C]MK-3168 achieved a total-to-nonspecific binding ratio of ~2:1, exceeding the targeted minimum criteria of 1.5:1 for a viable PET tracer [1]. In contrast, the earlier pyrazole-based lead compound 2 (a close structural analog) showed significant brain-penetrant radiolabeled metabolites, complicating image quantification and rendering it unsuitable as a PET tracer [1].

PET tracer Brain uptake Specific binding Neuroimaging

Distinct Species-Specific FAAH Inhibition Potency Profile

MK-3168 displays a unique species potency profile with IC50 values of 1.0 nM (human), 5.5 nM (rhesus), and 1.7 nM (rat) [1]. This contrasts sharply with the irreversible inhibitor PF-04457845, which exhibits similar potencies for human (7.2 nM) and rat (7.4 nM) FAAH but with a time-dependent, covalent mechanism [2]. The differential species sensitivity of MK-3168 is critical for translational studies.

FAAH Species selectivity Enzyme inhibition IC50

Clean Off-Target Selectivity Profile with Wide Safety Margins

MK-3168 was screened against a panel of 168 receptors, ion channels, and enzymes, showing minimal off-target activity. Its selectivity over the hERG potassium channel (IC50 = 37 µM) and the cannabinoid receptors CB1 (IC50 = 30 µM) and CB2 (IC50 = 150 µM) is substantial, with selectivity ratios exceeding 37,000-fold for hERG and 30,000-fold for CB1 relative to its FAAH IC50 [1]. In comparison, the widely used FAAH inhibitor URB597 has been reported to have a narrower selectivity margin, with an IC50 of 4.6 nM for FAAH but only ~100-fold selectivity over some off-targets [2].

Selectivity Off-target Safety pharmacology hERG

Reversible, Non-Covalent Binding Mode Differentiates from Irreversible FAAH Inhibitors

MK-3168 is a reversible, non-covalent inhibitor of FAAH [1]. This is in contrast to several other clinical-stage FAAH inhibitors, such as PF-04457845, which acts via a time-dependent, covalent carbamylation of the active site serine [2]. The reversible nature of MK-3168 allows for more straightforward kinetic modeling in PET occupancy studies and may reduce the duration of pharmacodynamic effects.

Binding kinetics Reversible inhibitor Mechanism of action PET tracer

Optimal Use Cases for CAS 1242441-26-4 Based on Quantitative Differentiation


Preclinical and Clinical PET Imaging of Brain FAAH for Target Engagement Studies

Given its high brain uptake, excellent specific-to-nonspecific binding ratio (~2:1), and sub-nanomolar Kd (0.8 nM), [11C]MK-3168 is the preferred PET tracer for quantifying FAAH occupancy in both non-human primates and humans [1]. It enables accurate measurement of target engagement for novel FAAH inhibitors, as demonstrated in studies with JNJ-42165279 [2]. The reversible binding kinetics further simplify compartmental modeling and occupancy calculations [1].

In Vitro and Ex Vivo Autoradiography for Mapping FAAH Distribution

The high affinity and selectivity of [3H]MK-3168 make it an ideal radioligand for autoradiography studies to map the anatomical distribution of FAAH in brain and peripheral tissues. The low Kd of 0.6 nM in rat cortex and 0.8 nM in human cortex ensures high-resolution, specific labeling [1].

Species-Specific Pharmacodynamic Studies in Rodent and Primate Models

The distinct IC50 profile across human (1.0 nM), rhesus (5.5 nM), and rat (1.7 nM) allows researchers to select the most appropriate preclinical species for efficacy and safety studies [1]. The higher potency in human and rat compared to rhesus can inform dosing strategies and translational pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-3168 (12C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.